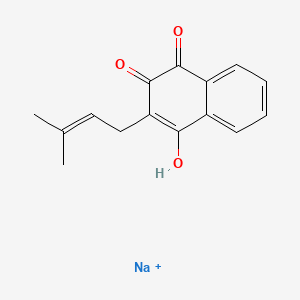

Lapachol, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lapachol, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C15H14NaO3+ and its molecular weight is 265.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Activity

Lapachol and its derivatives have been extensively studied for their anticancer properties. Research indicates that lapachol exhibits significant cytotoxic effects against various cancer cell lines, including lung, breast, prostate, and melanoma cancers. For instance:

- Cytotoxicity Studies : Lapachol has shown IC50 values as low as 1.84 µM against LNCAP prostate cancer cells . Furthermore, synthetic analogs of lapachol have demonstrated up to tenfold higher anticancer effects compared to the parent compound .

- Mechanism of Action : Lapachol functions by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is crucial for tumor growth and metastasis . It has been shown to selectively induce cell death in transformed cells while sparing non-transformed cells .

1.2 Antimicrobial Properties

Lapachol exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacterial Inhibition : The sodium salt form of lapachol has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.10 µmol/mL .

- Fungal Activity : Thiosemicarbazone derivatives of lapachol have shown potent activity against pathogenic fungi like Cryptococcus gattii, with MICs as low as 0.10 µmol/mL .

Anti-inflammatory and Immunosuppressive Effects

Lapachol's potential as an anti-inflammatory agent has been explored in the context of rheumatoid arthritis:

- Dihydroorotate Dehydrogenase Inhibition : Lapachol has been identified as a promising inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition may lead to reduced inflammation and improved outcomes in rheumatoid arthritis patients who are refractory to conventional treatments .

- Animal Studies : In collagen-induced arthritis models, lapachol exhibited significant anti-arthritic effects, suggesting its potential for further development as an anti-inflammatory therapeutic agent .

Cosmetic Applications

Lapachol's properties extend beyond medicinal uses; it is also being investigated for its role in cosmetic formulations:

- Skin Benefits : Due to its antioxidant and anti-inflammatory properties, lapachol is considered beneficial for skin health. It may help in formulating products aimed at reducing inflammation and promoting skin healing.

- Formulation Stability : Research into the incorporation of lapachol into cosmetic products focuses on ensuring stability and safety while maximizing efficacy through careful formulation design .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Effective against multiple cancer types; induces apoptosis; inhibits angiogenesis |

| Antimicrobial Properties | Active against bacteria and fungi; low MIC values indicate high potency |

| Anti-inflammatory Effects | Inhibits DHODH; potential for treating rheumatoid arthritis |

| Cosmetic Applications | Antioxidant properties beneficial for skin; potential for effective formulations |

Análisis De Reacciones Químicas

Acid-Base Reactions

Lapachol sodium salt undergoes reversible protonation in acidic conditions to regenerate lapachol. This property is exploited in purification and derivative synthesis.

Example :

-

Acidification : Treatment with HCl precipitates lapachol from its sodium salt solution .

C15H14NaO3++HCl→C15H14O3+NaCl

Coordination Chemistry with Transition Metals

Lapachol sodium salt acts as a ligand, forming complexes with transition metals such as ruthenium (Ru) and osmium (Os). These complexes exhibit catalytic and biological activities .

Formation of Metal Nanoparticles

Lapachol sodium salt reduces metal ions to form nanoparticles with antimicrobial properties .

Derivatization Reactions

Lapachol sodium salt participates in nucleophilic substitutions and condensations to yield bioactive derivatives.

Thiosemicarbazone and Semicarbazone Formation

| Derivative | Reactant | Yield | Biological Activity |

|---|---|---|---|

| Thiosemicarbazone | Thiosemicarbazide | 73% | Antibacterial (MIC: 64 µg/mL) |

| Semicarbazone | Semicarbazide | 13% | Antifungal (MIC: 128 µg/mL) |

Mechanism :

Propiedades

Número CAS |

57414-00-3 |

|---|---|

Fórmula molecular |

C15H14NaO3+ |

Peso molecular |

265.26 g/mol |

Nombre IUPAC |

sodium;4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C15H14O3.Na/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h3-7,16H,8H2,1-2H3;/q;+1 |

Clave InChI |

CDAVGRAVEFHYJH-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+] |

SMILES canónico |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+] |

Key on ui other cas no. |

57414-00-3 |

Sinónimos |

2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphtho-quinone lapachol lapachol, sodium salt NSC-11905 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.